molecular formula C10H11N5O2S B2449804 N-(6-ethoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1396868-24-8

N-(6-ethoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2449804
CAS No.: 1396868-24-8
M. Wt: 265.29
InChI Key: ZKHJHSFYSUJUTR-UHFFFAOYSA-N
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Description

N-(6-ethoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that features a pyrimidine ring fused with a thiadiazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting ethyl cyanoacetate with guanidine in the presence of a base such as sodium ethoxide.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced by reacting the pyrimidine derivative with thiosemicarbazide under acidic conditions.

    Final Coupling: The final compound is obtained by coupling the intermediate with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

N-(6-ethoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.

    Agriculture: The compound is studied for its herbicidal and fungicidal properties.

    Material Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloropyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-(6-methoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-(6-aminopyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Uniqueness

N-(6-ethoxypyrimidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the ethoxy group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

N-(6-ethoxypyrimidin-4-yl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2S/c1-3-17-8-4-7(11-5-12-8)13-10(16)9-6(2)14-15-18-9/h4-5H,3H2,1-2H3,(H,11,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHJHSFYSUJUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NC(=O)C2=C(N=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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